molecular formula C10H9N3O2 B14197325 Nitrobenzene--pyrimidine (1/1) CAS No. 835653-04-8

Nitrobenzene--pyrimidine (1/1)

Cat. No.: B14197325
CAS No.: 835653-04-8
M. Wt: 203.20 g/mol
InChI Key: WCSNWBFZIIYLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrobenzene–pyrimidine (1/1) is a compound that combines the structural features of nitrobenzene and pyrimidine Nitrobenzene is an aromatic nitro compound, while pyrimidine is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrobenzene–pyrimidine (1/1) can be achieved through various synthetic routes. One common method involves the nitration of pyrimidine derivatives using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure the selective nitration of the pyrimidine ring.

Industrial Production Methods

Industrial production of nitrobenzene–pyrimidine (1/1) often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Nitrobenzene–pyrimidine (1/1) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitrobenzene–pyrimidine (1/1) can form nitroso or hydroxylamine derivatives.

    Reduction: The reduction of the nitro group results in the formation of amino derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or sulfonic acid groups.

Scientific Research Applications

Nitrobenzene–pyrimidine (1/1) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: Nitrobenzene–pyrimidine (1/1) is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of nitrobenzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: An aromatic nitro compound with similar redox properties.

    Pyrimidine: A heterocyclic aromatic compound with similar structural features.

    Nitroaromatic Compounds: Compounds containing nitro groups attached to aromatic rings, such as nitroaniline and nitrophenol.

Uniqueness

Nitrobenzene–pyrimidine (1/1) is unique due to the combination of the nitro group and the pyrimidine ring, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

835653-04-8

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

nitrobenzene;pyrimidine

InChI

InChI=1S/C6H5NO2.C4H4N2/c8-7(9)6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H

InChI Key

WCSNWBFZIIYLBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-].C1=CN=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.